molecular formula C53H62O28 B1235537 Reiniose G

Reiniose G

Cat. No.: B1235537
M. Wt: 1147 g/mol
InChI Key: YFSGWKMZYCREJF-TZYYBUDKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reiniose G is a naturally occurring pentasaccharide ester derivative identified in phytochemical studies, particularly within the Polygalaceae plant family. Structurally, it belongs to a class of oligosaccharide esters characterized by a conserved glycosidic linkage sequence and aromatic acyl substituents. Evidence indicates that this compound shares a pentasaccharide backbone with glucose residues esterified at the C-6 position by ap-coumaroyl groups, distinguishing it from analogs with feruloyl or gallic acid substitutions .

Properties

Molecular Formula

C53H62O28

Molecular Weight

1147 g/mol

IUPAC Name

[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate

InChI

InChI=1S/C53H62O28/c1-25(56)70-22-34-39(63)42(66)44(68)51(74-34)77-46-45(76-37(61)19-13-28-10-16-31(59)17-11-28)35(23-71-26(2)57)75-52(47(46)78-50-43(67)41(65)38(62)32(20-54)73-50)81-53(24-72-36(60)18-12-27-8-14-30(58)15-9-27)48(40(64)33(21-55)80-53)79-49(69)29-6-4-3-5-7-29/h3-19,32-35,38-48,50-52,54-55,58-59,62-68H,20-24H2,1-2H3/b18-12+,19-13+/t32-,33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48+,50+,51+,52-,53+/m1/s1

InChI Key

YFSGWKMZYCREJF-TZYYBUDKSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)O)O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)O)O

Synonyms

reiniose G

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Reiniose G is grouped with pentasaccharide esters that exhibit a conserved glycosidic linkage sequence (→3)-β-D-Glcp-(1→4)-α-L-Rhap-(1→2)-β-D-Glcp-(1→4)-α-L-Arap-(1→). Key structural differentiators include:

Table 1: Structural Features of this compound and Related Compounds
Compound Type Substituent (Glc C-6) Glycosidic Sequence Similarity Molecular Formula (Example)
This compound Pentasaccharide ap-Coumaroyl Identical to 306–307, 311 Not explicitly stated
Tenuifoliose A–E Pentasaccharide Coumaroyl/Gallic acid Varied C₆₀H₇₄O₃₄ (Tenuifoliose A)
Senegose J–O Pentasaccharide Feruloyl Partial overlap C₆₅H₈₂O₃₇ (Senegose J)
Polygalasaponin XXXII Heptasaccharide Unspecified Distinct C₈₅H₁₃₆O₄₂ (Heptasaccharide)

Key Observations :

  • Substituent Influence: The ap-coumaroyl group in this compound may confer distinct solubility and antioxidant properties compared to feruloyl (senegose) or gallic acid (tenuifoliose) derivatives.
  • Sugar Chain Length : Unlike the heptasaccharide polygalasaponin XXXII, which demonstrates hippocampal-dependent memory enhancement, this compound’s shorter pentasaccharide backbone might limit its bioactivity scope unless compensated by its acyl groups .

Functional and Pharmacological Comparison

Table 2: Reported Activities of this compound and Analogues
Compound Biological Activity Mechanism/Model
This compound Potential antidepressant precursor (inferred) Structural similarity to active compounds
Tenuifoliose A–E Antidepressant activity (in vitro) Monoamine oxidase inhibition
Senegose J–O Unreported activity N/A
Polygalasaponin XXXII Memory enhancement (in vivo) Hippocampal synaptic plasticity modulation

Critical Insights :

  • Antidepressant Potential: While this compound’s activity is inferred from structural parallels to tenuifoliose derivatives, direct evidence is lacking. Tenuifoliose A–E exhibit monoamine oxidase inhibition, a key pathway in depression treatment, suggesting this compound could be explored for similar targets .
  • Memory Enhancement : Polygalasaponin XXXII’s heptasaccharide structure may enhance its ability to cross the blood-brain barrier or interact with neural receptors, a feature this compound’s pentameric framework might lack without structural optimization .

Methodological Considerations in Comparative Studies

Recent advances in phytochemical analysis, such as molecular docking and metabolomics, have yet to be fully applied to this compound. For instance, luteolin 7-O-β-d-glucoside and Reiniose F (a structural relative) were identified as lactate dehydrogenase (LDH) ligands via in silico screening . Similar approaches could predict this compound’s interactions with LDH or other targets, though experimental validation remains essential .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Reiniose G's biochemical properties?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

  • Population: Specific biological systems affected by this compound.
  • Intervention: Dosage or exposure levels.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measurable biochemical changes (e.g., enzyme inhibition rates).
    Ensure alignment with your research aim and avoid overly broad terms .

Q. What experimental design principles apply to preliminary studies of this compound?

  • Methodological Answer :

  • Variables : Clearly define independent (e.g., concentration) and dependent variables (e.g., reaction kinetics). Use pilot studies to refine protocols.
  • Controls : Include positive/negative controls to validate results.
  • Reproducibility : Document equipment specifications (e.g., spectrophotometer models) and reagent sources to enable replication .
  • Example Table:
Variable TypeExample for this compoundControl Strategy
IndependentConcentration (µM)Fixed temperature
DependentEnzyme activity (%)Baseline measurement

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (AND/OR) in databases like PubMed or Google Scholar. For example:
    ("this compound" AND "kinetic analysis") NOT ("industrial synthesis") .
  • Filters : Limit results to peer-reviewed articles (2015–2025) and link to institutional libraries for full-text access.
  • Data Extraction : Organize findings into thematic categories (e.g., mechanistic studies vs. toxicity profiles) .

Q. What are common pitfalls in hypothesis formulation for this compound studies?

  • Methodological Answer :

  • Avoid vague questions (e.g., "How does this compound work?"). Instead, specify:
  • Mechanistic focus: "Does this compound inhibit [Enzyme X] via competitive binding?"
  • Contextual boundaries: Limit studies to in vitro models before scaling to in vivo.
  • Ensure feasibility by assessing data accessibility (e.g., primary vs. secondary sources) .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported pharmacological effects?

  • Methodological Answer :

  • Iterative Analysis : Re-examine experimental conditions (e.g., pH, temperature) across conflicting studies.
  • Principal Contradiction Framework : Identify the dominant factor influencing discrepancies (e.g., purity of this compound batches vs. assay sensitivity) .
  • Meta-Analysis : Statistically aggregate data from multiple studies, weighting results by sample size and methodological rigor .

Q. What advanced statistical methods are suitable for analyzing this compound's dose-response data?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.
  • Error Analysis : Calculate confidence intervals using bootstrapping for small datasets.
  • Software Tools : Use R packages (e.g., drc) or Python’s SciPy for curve fitting .
  • Example Output:
ModelEC₅₀ (µM)95% CI
Hill Equation12.30.9411.8–12.8

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Stepwise Documentation : Provide raw data (e.g., NMR spectra) and code for computational simulations in supplemental materials.
  • Collaborative Validation : Share samples with independent labs for cross-verification .
  • Pre-registration : Upload experimental protocols to platforms like Open Science Framework before initiating studies .

Q. What strategies integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) for this compound research?

  • Methodological Answer :

  • Hybrid Workflows :

Use molecular docking simulations to predict this compound’s binding affinity.

Validate predictions with Surface Plasmon Resonance (SPR) assays.

  • Data Harmonization : Standardize units (e.g., ∆G values in kcal/mol) across disciplines .

Q. How to validate novel hypotheses about this compound's mechanism under high uncertainty?

  • Methodological Answer :

  • Bayesian Inference : Update prior probabilities (e.g., existing mechanistic knowledge) with new experimental data.
  • Sensitivity Analysis : Test how varying assumptions (e.g., binding site occupancy) affect conclusions .
  • Ethical Safeguards : Address potential dual-use risks in collaboration with institutional review boards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.